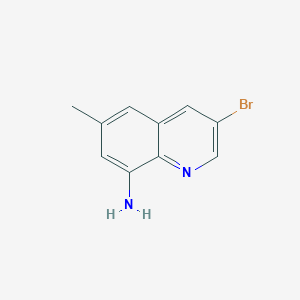

3-Bromo-6-methylquinolin-8-amine

CAS No.: 858467-30-8

Cat. No.: VC2568831

Molecular Formula: C10H9BrN2

Molecular Weight: 237.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858467-30-8 |

|---|---|

| Molecular Formula | C10H9BrN2 |

| Molecular Weight | 237.1 g/mol |

| IUPAC Name | 3-bromo-6-methylquinolin-8-amine |

| Standard InChI | InChI=1S/C10H9BrN2/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,12H2,1H3 |

| Standard InChI Key | IOLDALBRIVEDBA-UHFFFAOYSA-N |

| SMILES | CC1=CC2=CC(=CN=C2C(=C1)N)Br |

| Canonical SMILES | CC1=CC2=CC(=CN=C2C(=C1)N)Br |

Introduction

3-Bromo-6-methylquinolin-8-amine is a chemical compound with the CAS number 858467-30-8. It belongs to the quinoline class, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This compound is specifically characterized by the presence of a bromine atom at the 3-position, a methyl group at the 6-position, and an amino group at the 8-position of the quinoline ring.

Biological Activities

While specific biological activities of 3-Bromo-6-methylquinolin-8-amine are not extensively reported, compounds within the quinoline class have shown potential in various therapeutic areas:

-

Antimicrobial Activity: Quinoline derivatives are known for their efficacy against drug-resistant parasites, such as malaria-causing Plasmodium species .

-

Anticancer Activity: Some quinoline-based compounds exhibit cytotoxic effects against cancer cell lines, although detailed studies on 3-Bromo-6-methylquinolin-8-amine are lacking .

Availability and Suppliers

3-Bromo-6-methylquinolin-8-amine is available from various chemical suppliers, with purity levels ranging from 95% to 99%. Suppliers often provide detailed product information, including NMR, HPLC, and LC-MS data .

Future Research Directions

Given the potential therapeutic applications of quinoline derivatives, further research into the biological activities and synthesis optimization of 3-Bromo-6-methylquinolin-8-amine is warranted. This could involve exploring its efficacy against specific disease targets and developing more efficient synthesis protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume